1-(4-Methoxybenzyl)-1H-indazol-5-amine
Overview
Description
1-(4-Methoxybenzyl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions. For example, 4-methoxybenzyl chloride can be reacted with the indazole derivative in the presence of a base to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxybenzyl group can undergo substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indazol-5-amine can be compared with other indazole derivatives, such as:
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole:
2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: These compounds also feature the methoxybenzyl group but have different functional groups and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCFCOEKWBMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585649 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939756-05-5 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939756-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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